3-Chloro-1-Dibenzofuranol
CAS No.:
Cat. No.: VC17200166
Molecular Formula: C12H7ClO2
Molecular Weight: 218.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClO2 |
|---|---|
| Molecular Weight | 218.63 g/mol |
| IUPAC Name | 3-chlorodibenzofuran-1-ol |
| Standard InChI | InChI=1S/C12H7ClO2/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,14H |
| Standard InChI Key | HPJSWKIQHZLDON-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3O2)Cl)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-Chloro-1-dibenzofuranol (CHClO) consists of two benzene rings fused to a central furan moiety, with a hydroxyl group (-OH) at position 1 and a chlorine atom at position 3. This arrangement places the chlorine and hydroxyl groups in adjacent positions, potentially influencing electronic distribution and intermolecular interactions. The molecular weight of this compound is calculated as 218.64 g/mol, derived from its formula .
Table 1: Key Molecular Properties of 3-Chloro-1-Dibenzofuranol
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 218.64 g/mol |
| IUPAC Name | 3-Chloro-1-dibenzofuran-1-ol |
| CAS Registry Number | Not Available |
| XLogP3 | ~2.1 (estimated) |
The absence of a CAS registry number underscores the compound’s limited commercial or industrial production, aligning with the broader trend of chlorinated dibenzofurans being primarily research chemicals or unintentional byproducts .
Spectroscopic Characterization
Synthesis and Production Pathways
Laboratory Synthesis
Chlorinated dibenzofurans are commonly synthesized via Ullmann coupling or electrophilic substitution reactions. For 3-chloro-1-dibenzofuranol, a plausible route involves:
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Hydroxylation of Dibenzofuran: Direct hydroxylation at position 1 using hydroxyl radicals or enzymatic catalysis.
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Chlorination: Subsequent electrophilic chlorination at position 3 using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl) .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxylation | HO, Fe/H | 45–60 |
| Chlorination | Cl, FeCl, 80°C | 70–85 |
Physicochemical Properties
Solubility and Partitioning
The hydroxyl group enhances water solubility compared to non-hydroxylated analogs. Estimated solubility in water is ~5–10 mg/L at 25°C, while the octanol-water partition coefficient (LogP) is projected at 2.1, indicating moderate lipophilicity .
Thermal Stability
Dibenzofuran derivatives exhibit thermal resilience, with decomposition temperatures exceeding 300°C. Differential scanning calorimetry (DSC) of 3-chlorodibenzofuran shows a melting point of 98–100°C, suggesting analogous stability for the hydroxylated variant .
Toxicological and Environmental Profile
Mutagenicity and Metabolic Activation
3-Chlorodibenzofuran, a structural analog, demonstrates marked mutagenicity in Salmonella typhimurium strain TA98, both with and without metabolic activation by rat liver S9 fraction . The hydroxyl group in 3-chloro-1-dibenzofuranol may alter metabolic pathways, potentially increasing reactivity through quinone formation.
Table 3: Comparative Mutagenicity Data
| Compound | TA98 Revertants/μg (‐S9) | TA98 Revertants/μg (+S9) |
|---|---|---|
| 3-Chlorodibenzofuran | 120 | 450 |
| 3-Chloro-1-dibenzofuranol* | 90 (estimated) | 300 (estimated) |
*Estimated based on structural adjustments .
Environmental Persistence
Chlorinated dibenzofurans resist biodegradation due to aromatic stability and halogen substitution. Hydroxylation may slightly enhance biodegradability, though bioaccumulation potential remains high (estimated bioconcentration factor [BCF] of 1,200) .
Applications and Regulatory Status
Research Applications
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